2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(2,5-dichlorophenyl)acetamide
Description
This compound features a complex heterocyclic core, combining an imidazo[1,2-b][1,2,4]triazol-5-one moiety with a 4-chlorophenyl substituent at position 2 and an N-(2,5-dichlorophenyl)acetamide group at position 4.
Properties
Molecular Formula |
C18H12Cl3N5O2 |
|---|---|
Molecular Weight |
436.7 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl]-N-(2,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C18H12Cl3N5O2/c19-10-3-1-9(2-4-10)16-23-18-24-17(28)14(26(18)25-16)8-15(27)22-13-7-11(20)5-6-12(13)21/h1-7,14H,8H2,(H,22,27)(H,23,24,25,28) |
InChI Key |
JSMSKAPCWBRKRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(C(=O)NC3=N2)CC(=O)NC4=C(C=CC(=C4)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(2,5-dichlorophenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-b][1,2,4]triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate can form an intermediate, which is then cyclized to form the imidazo[1,2-b][1,2,4]triazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction, where a suitable chlorophenyl derivative reacts with the imidazo[1,2-b][1,2,4]triazole intermediate.
Formation of the Acetamide Moiety: The final step involves the reaction of the dichlorophenylacetamide with the imidazo[1,2-b][1,2,4]triazole derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-b][1,2,4]triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an alcohol.
Substitution: The chlorophenyl groups can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties. Research indicates that derivatives of imidazo[1,2-b][1,2,4]triazoles exhibit broad-spectrum antibacterial activity against various pathogens. For instance, studies have shown that modifications in the phenyl ring can enhance activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Imidazo[1,2-b][1,2,4]triazole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.5 μg/mL |
| Compound B | S. aureus | 0.75 μg/mL |
| Compound C | MRSA | 0.43 μg/mL |
2. Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant potential of triazole derivatives. The structure-activity relationship (SAR) analysis has indicated that the presence of electron-withdrawing groups enhances anticonvulsant activity. Compounds similar to the one have shown promising results in electroshock seizure tests .
3. Anticancer Activity
Imidazo[1,2-b][1,2,4]triazoles have been investigated for their anticancer properties. Some derivatives have exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.
Synthetic Applications
1. Drug Development
The unique structure of imidazo[1,2-b][1,2,4]triazoles makes them valuable scaffolds in drug design. Their ability to interact with various biological targets allows for the development of novel therapeutic agents for conditions such as infections and cancer .
2. Structure-Activity Relationship Studies
Ongoing SAR studies are crucial for optimizing the efficacy and selectivity of these compounds. By systematically altering substituents on the imidazole and triazole rings, researchers aim to enhance desired biological activities while minimizing side effects .
Case Studies
Case Study 1: Antibacterial Efficacy
In a study published by Yang et al., a series of imidazo[1,2-b][1,2,4]triazole derivatives were synthesized and evaluated for antibacterial efficacy against multi-drug resistant strains. The findings revealed that certain substitutions significantly improved activity compared to standard antibiotics .
Case Study 2: Anticonvulsant Activity Evaluation
A recent evaluation of a derivative similar to 2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(2,5-dichlorophenyl)acetamide demonstrated promising anticonvulsant effects in rodent models. The study indicated a median effective dose comparable to existing anticonvulsants .
Mechanism of Action
The mechanism of action of 2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Features
Target Compound
- Core structure : Imidazo[1,2-b][1,2,4]triazol-5-one.
- Substituents :
- 4-Chlorophenyl at position 2.
- N-(2,5-Dichlorophenyl)acetamide at position 5.
Analogous Compounds from Literature
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
- Core structure : 1,2,3-Triazole.
- Substituents :
- Naphthalen-1-yloxy-methyl at position 3.
- N-(4-Chlorophenyl)acetamide at position 1.
2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (7a)
- Core structure : 1,2,3-Triazole.
- Substituents :
- Naphthalen-2-yloxy-methyl at position 4.
- N-Phenylacetamide at position 1.
- Core structure : Thiazole and carbamate.
- Substituents : Hydroperoxypropan-2-yl groups and methylureido side chains.
Key Structural Differences :
- Chlorophenyl groups in the target enhance lipophilicity relative to naphthyloxy or non-halogenated aryl groups in analogs.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
†Based on shared acetamide and aromatic functionalities in . ‡Hypothetical calculation for illustrative comparison.
- IR Analysis: The target’s acetamide C=O stretch (~1678 cm⁻¹) aligns with 6m and 7a, confirming similar electron-withdrawing effects. Chlorine substituents in the target may intensify aromatic C=C stretches (~1606 cm⁻¹) compared to non-chlorinated analogs .
- HRMS : Precision in mass data (e.g., 6m’s 0.6 ppm error) highlights the importance of analytical validation for structural confirmation in analogs .
Functional Implications
- Electron Effects : The imidazotriazolone core in the target may exhibit stronger hydrogen-bonding capacity compared to 1,2,3-triazoles, influencing solubility and molecular recognition .
Biological Activity
The compound 2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(2,5-dichlorophenyl)acetamide represents a promising scaffold in medicinal chemistry, particularly within the realm of anticancer and antimicrobial research. This article explores its biological activities, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.
Chemical Structure
The compound is characterized by a complex structure that includes an imidazo[1,2-b][1,2,4]triazole core substituted with chlorophenyl and dichlorophenyl groups. Its molecular formula is .
Anticancer Properties
Recent studies have highlighted the compound's potent cytotoxic activity against various cancer cell lines. For instance:
- In vitro Studies : The compound demonstrated significant antiproliferative effects on cervical cancer (SISO) and bladder cancer (RT-112) cell lines with IC values ranging from 2.38 to 3.77 μM . This suggests a strong potential for development as an anticancer agent .
- Mechanism of Action : The compound induces apoptosis in cancer cells. In one study, treatment with the compound resulted in a marked increase in early and late apoptotic cells in the SISO cell line, indicating its capability to trigger programmed cell death .
Antimicrobial Activity
The imidazo[1,2-b][1,2,4]triazole derivatives have also been investigated for their antimicrobial properties:
- Broad-Spectrum Activity : Compounds within this class have exhibited activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown MIC values as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
- Structure-Activity Relationships : Modifications to the triazole structure have been correlated with varying levels of antimicrobial efficacy. The presence of halogen substituents appears to enhance activity against certain bacterial strains .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Bacteria | IC / MIC (μM/μg/mL) | Notes |
|---|---|---|---|
| Anticancer | SISO (Cervical Cancer) | 2.38 - 3.77 | Induces apoptosis |
| Anticancer | RT-112 (Bladder Cancer) | 2.38 - 3.77 | Significant cytotoxicity |
| Antimicrobial | Staphylococcus aureus | 0.125 | High potency |
| Antimicrobial | Escherichia coli | 0.125 | Effective against Gram-negative bacteria |
Case Studies
Several case studies have demonstrated the efficacy of similar compounds derived from the imidazo[1,2-b][1,2,4]triazole scaffold:
- Study on Apoptosis Induction : A study reported that compounds similar to the target compound significantly increased early apoptotic cells in cervical cancer lines when treated at IC concentrations for 24 hours .
- Antibacterial Efficacy : Another research focused on derivatives of imidazo[1,2-b][1,2,4]triazoles showcased their ability to inhibit DNA gyrase and topoisomerase IV activities in bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
